molecular formula C11H13NO3 B1445251 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid CAS No. 946598-41-0

4-(3-Hydroxypyrrolidin-1-yl)benzoic acid

Cat. No.: B1445251
CAS No.: 946598-41-0
M. Wt: 207.23 g/mol
InChI Key: QLVDGJQLISBZFZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-hydroxypyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxypyrrolidine displaces the chlorine atom on the benzoic acid . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields a ketone or aldehyde.

    Reduction: Reduction of the carboxylic acid group produces a primary alcohol.

    Substitution: Substitution reactions can yield a variety of products depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 4-(3-hydroxypyrrolidin-1-yl)benzoic acid exhibit significant agonist activity towards opioid κ-receptors. This activity makes them promising candidates for developing analgesics and anti-inflammatory medications. The compound's structure allows it to interact effectively with these receptors, potentially leading to pain relief and reduced inflammation in mammals, particularly humans .

Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It is suggested that it may play a role in protecting neural tissues during ischemic events such as strokes. The ability to modulate neuroinflammatory responses positions it as a candidate for further research in neuroprotective therapies .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. For instance, the compound can be synthesized from S-N-benzyl-3-hydroxypyrrolidine through a series of reactions involving benzoyl chloride and palladium-catalyzed hydrogenation .

Table 1: Synthesis Overview

StepReagents UsedConditionsYield
1S-N-benzyl-3-hydroxypyrrolidine + Benzoyl chlorideMethylene chloride, 0°C98%
2Product from Step 1 + Palladium on carbonTHF, hydrogenation at 50 psig89%

Biological Studies

Case Study: Analgesic Activity Assessment
A study conducted on various derivatives of this compound demonstrated its efficacy in reducing pain in animal models. The results indicated a statistically significant reduction in pain response compared to control groups, suggesting that modifications to the compound's structure could enhance its analgesic properties .

Case Study: Neuroprotection in Ischemia
In vitro studies have shown that this compound can reduce neuronal cell death during hypoxic conditions. This suggests its potential use in therapeutic strategies aimed at minimizing damage during strokes or other ischemic events .

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and carboxyl groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

4-(3-Hydroxypyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(3-Hydroxypyrrolidin-1-yl)benzoic acid, a compound with notable structural features, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzoic acid moiety linked to a hydroxypyrrolidine group. This arrangement enhances its reactivity and interaction with biological targets, contributing to its pharmacological properties. The compound's reactivity is influenced by the hydroxypyrrolidine moiety, which may enhance binding affinity to target proteins through hydrogen bonding and electrostatic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxypyrrolidine component is thought to facilitate these interactions, potentially modulating the activity of various proteins involved in critical biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, similar to other benzoic acid derivatives that have shown inhibitory effects on dihydropteroate synthase (DHPS), a key enzyme in folate metabolism .
  • Protein Interaction : Studies indicate that compounds with similar structures can bind to cathepsins B and L, promoting protein degradation pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) .

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially through mechanisms similar to those observed in antifolate drugs .
  • Immunomodulation : The compound may influence immune responses, akin to other derivatives that modulate immune pathways .
  • Antiproliferative Effects : Certain studies have indicated that benzoic acid derivatives can exhibit antiproliferative effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Study 1: Antimicrobial Properties

A study focused on the antimicrobial effects of benzoic acid derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The mechanism was attributed to competitive inhibition of DHPS .

Study 2: Protein Degradation Pathways

Research investigating the effects of benzoic acid derivatives on protein degradation systems demonstrated that this compound significantly activated cathepsins B and L at concentrations as low as 5 µM. This activation enhances cellular protein turnover, potentially offering therapeutic benefits in age-related diseases where proteostasis is compromised .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundHydroxypyrrolidine moiety + benzoic acid groupAntimicrobial, immunomodulating
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehydeBromine substituent + hydroxypyrrolidineNeurotransmitter interaction
Mafenide AcetateSulfonamide derivativeAntibacterial

Properties

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-5-6-12(7-10)9-3-1-8(2-4-9)11(14)15/h1-4,10,13H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVDGJQLISBZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277117
Record name 4-(3-Hydroxy-1-pyrrolidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946598-41-0
Record name 4-(3-Hydroxy-1-pyrrolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946598-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Hydroxy-1-pyrrolidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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